![molecular formula C7H5F2IO B600063 2,3-Difluoro-1-iodo-4-methoxybenzene CAS No. 156499-64-8](/img/structure/B600063.png)
2,3-Difluoro-1-iodo-4-methoxybenzene
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Description
2,3-Difluoro-1-iodo-4-methoxybenzene is a chemical compound with the molecular formula C7H5F2IO . It is a solid substance and has a molecular weight of 270.02 .
Synthesis Analysis
The synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene, a related compound, has been achieved in a microreactor system . This system, which consists of a membrane-dispersion tube-in-tube microreactor and delay loops, allows for continuous synthesis . The high quality and heat transfer within the microreactor system enable in-situ and halogen-lithium reactions to occur at -40 and -20°C respectively, which is significantly higher than the temperature required for the batch reaction (-70°C) .Molecular Structure Analysis
The molecular structure of 2,3-Difluoro-1-iodo-4-methoxybenzene consists of seven carbon atoms, five hydrogen atoms, two fluorine atoms, one iodine atom, and one oxygen atom . The average mass of the molecule is 270.015 Da, and the monoisotopic mass is 269.935303 Da .Scientific Research Applications
Organic Synthesis
2,3-Difluoro-1-iodo-4-methoxybenzene: is a valuable building block in organic synthesis. Its iodo and methoxy groups make it a versatile reagent for various coupling reactions, such as the Suzuki and Stille cross-coupling reactions . These reactions are pivotal for constructing complex molecules, particularly in the synthesis of biologically active compounds and polymers.
Pharmaceutical Research
In pharmaceutical research, this compound serves as a precursor for the synthesis of numerous drug candidates. Its difluoro and iodo functionalities allow for the introduction of fluorine atoms into drug molecules, which can significantly alter their metabolic stability and biological activity . This is crucial in the development of new medications with improved efficacy and safety profiles.
Material Science
2,3-Difluoro-1-iodo-4-methoxybenzene: can be used in material science to create advanced materials with specific properties. For instance, it can be incorporated into the structure of liquid crystals or organic semiconductors, which are essential for the development of electronic devices like OLED displays .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry, particularly in the synthesis of novel agrochemicals. Its structural motif can be found in certain pesticides and herbicides, where the introduction of fluorine atoms can enhance the biological activity and selectivity of these compounds .
Analytical Chemistry
In analytical chemistry, 2,3-Difluoro-1-iodo-4-methoxybenzene can be used as a standard or reference compound in various chromatographic and spectroscopic methods. It helps in the quantification and identification of complex mixtures and in the study of reaction mechanisms .
Environmental Applications
The environmental applications of this compound include its use in the study of degradation processes and environmental fate of organic pollutants. Its halogenated structure makes it a suitable model compound for investigating the environmental impact and breakdown pathways of similar organic contaminants .
properties
IUPAC Name |
2,3-difluoro-1-iodo-4-methoxybenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F2IO/c1-11-5-3-2-4(10)6(8)7(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLUIPVAOKAGWHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)I)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F2IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657866 |
Source
|
Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-1-iodo-4-methoxybenzene | |
CAS RN |
156499-64-8 |
Source
|
Record name | 2,3-Difluoro-1-iodo-4-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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